molecular formula C17H21N3O2 B2902233 N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide CAS No. 2411220-99-8

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide

Cat. No.: B2902233
CAS No.: 2411220-99-8
M. Wt: 299.374
InChI Key: YAKQPXCDINPTLJ-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide is a complex organic compound characterized by the presence of a piperazine ring substituted with a phenyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide typically involves the reaction of 4-phenylpiperazine with a suitable acylating agent to introduce the but-2-ynamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-6-16(21)18-10-9-17(22)20-13-11-19(12-14-20)15-7-4-3-5-8-15/h3-5,7-8H,9-14H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQPXCDINPTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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